(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol molecular weight and formula
(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol molecular weight and formula
The following technical guide details the physicochemical properties, synthesis, and applications of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol , a specific chiral building block used in advanced organic synthesis and medicinal chemistry.
[1]
Executive Summary
(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol is a chiral secondary alcohol characterized by a phenyl ring substituted at the ortho position with a benzyloxy group. It serves as a critical intermediate in the synthesis of enantiopure pharmaceuticals, particularly those requiring a 1,2-disubstituted benzene core with defined stereochemistry at the benzylic position. Its utility lies in the orthogonality of its functional groups: the alcohol can be derivatized or inverted, while the benzyl ether acts as a robust protecting group for the phenol, removable via hydrogenolysis.
Core Identifiers
| Property | Specification |
| Chemical Name | (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol |
| IUPAC Name | (1S)-1-(2-phenylmethoxyphenyl)ethanol |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 94001-66-8 (General/Racemate); Stereospecific CAS may vary by vendor.[1][2][3][4][5] |
| Chirality | (S)-Enantiomer |
Physicochemical Specifications
The following data summarizes the physical and chemical constants relevant for handling and characterization.
| Parameter | Value / Description | Note |
| Physical State | Viscous oil or low-melting solid | The ortho-substitution often lowers MP compared to para-isomers. |
| Boiling Point | ~380 °C (Predicted) | Decomposes at high temperatures; distill under high vacuum. |
| Solubility | Soluble in DCM, MeOH, EtOAc, THF | Insoluble in water. |
| pKa (Alcohol) | ~14.5 | Typical for secondary benzylic alcohols. |
| LogP | ~3.3 | Lipophilic due to the two aromatic rings. |
| H-Bond Donors | 1 (Hydroxyl) | |
| H-Bond Acceptors | 2 (Ether, Alcohol) |
Structural Analysis & Stereochemistry
The molecule consists of a central ethanol chain attached to a benzene ring.[1] The critical structural feature is the chiral center at C1 of the ethyl chain.
-
Configuration: (1S)
-
Priority Rules (Cahn-Ingold-Prelog):
-
-OH (Oxygen, Atomic #8)
-
-Aryl Ring (Carbon bonded to C,C,H vs C,H,H)
-
-CH₃ (Methyl group)
-
-H (Hydrogen, pointing away)
-
Result: Counter-clockwise arrangement with H in back
S .
-
Functional Group Logic
-
Benzyloxy Group (-OBn): Located at the ortho (2-) position. This creates steric bulk near the reaction center, influencing the kinetics of subsequent transformations (e.g., Mitsunobu reactions or oxidations). It prevents phenolic oxidation.
-
Benzylic Alcohol: Highly reactive toward nucleophilic substitution (Sɴ1 type) due to stabilization of the carbocation by the adjacent aromatic ring.
Synthetic Protocol: Asymmetric Transfer Hydrogenation (ATH)
The most reliable method to synthesize the (1S) enantiomer with high enantiomeric excess (>95% ee) is the Noyori Asymmetric Transfer Hydrogenation of the corresponding ketone precursor.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from commercially available starting materials to the target chiral alcohol.
Detailed Methodology
Step 1: Precursor Synthesis (Benzylation)
Objective: Protect the phenol to prevent interference during reduction.
-
Reagents: 2'-Hydroxyacetophenone (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (1.5 eq).
-
Solvent: Acetone or DMF.
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone in acetone.
-
Add
and stir for 15 min. -
Add benzyl bromide dropwise. Reflux for 4-6 hours.
-
Workup: Filter salts, concentrate, and recrystallize/flash chromatography (Hex/EtOAc) to yield 1-[2-(benzyloxy)phenyl]ethanone (Solid, MP ~38°C).
-
Step 2: Noyori Asymmetric Reduction
Objective: Stereoselective reduction of the ketone to the (1S)-alcohol.
-
Catalyst Selection: RuCl(p-cymene)[(S,S)-TsDPEN] .
-
Note: For acetophenones, the (S,S) -catalyst typically yields the (S) -alcohol.
-
-
Reagents: Ketone precursor (1.0 eq), Formic acid/Triethylamine complex (5:2 molar ratio).
-
Procedure:
-
Inert Atmosphere: Purge a reaction vessel with nitrogen.
-
Loading: Add the ketone and the Ru-catalyst (0.5 - 1.0 mol%) to the vessel.
-
Solvent: Add anhydrous DCM or run neat in the HCOOH/TEA azeotrope.
-
Reaction: Stir at 25–30 °C for 12–24 hours. Monitor by TLC or chiral HPLC.
-
Quench: Dilute with water, extract with DCM.
-
Purification: Wash organic layer with sat.
(to remove formic acid), brine, dry over . Concentrate to yield the crude oil. -
Final Polish: Flash chromatography (Silica, 10-20% EtOAc in Hexanes) to isolate pure (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol .
-
Analytical Characterization
To validate the identity and purity of the synthesized compound, compare experimental data against these expected values.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30–7.45 (m, 5H): Benzyl aromatic protons.
-
δ 6.90–7.25 (m, 4H): Core phenyl ring protons.
-
δ 5.15 (s, 2H): Benzylic methylene (
). -
δ 5.05 (q, J=6.5 Hz, 1H): Chiral methine proton (
). -
δ 2.50 (br s, 1H): Hydroxyl proton (
, exchangeable). -
δ 1.45 (d, J=6.5 Hz, 3H): Methyl group (
).
-
Mass Spectrometry (ESI-MS)
-
Parent Ion:
-
Fragmentation: Loss of water (
) and loss of benzyl group ( m/z tropylium ion) are common.
Chiral HPLC
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).
-
Differentiation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Racemic standard required for calibration.
Applications in Drug Development[6][7]
This molecule is primarily used as a Chiral Building Block (CBB) in the synthesis of:
-
Adrenergic Receptor Agonists/Antagonists: The 1-phenyl-ethanolamine pharmacophore is central to beta-blockers. This molecule provides the chiral carbon and a protected phenol that can be unveiled later to form the catechol or phenol moiety required for receptor binding.
-
Resolving Agents: The pure alcohol can be used to resolve chiral acids via ester formation.
-
Proteomics: Used as a probe to modify tyrosine residues or map binding pockets in hydrophobic protein channels.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation to the ketone if exposed to air and light over prolonged periods.
-
Disposal: Dispose of as hazardous organic waste containing halogens (if catalyst residues are present) or general organic solvents.
References
-
Noyori, R., & Hashiguchi, S. (1997).[5] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. (Foundational protocol for the synthesis).
-
PubChem. (2025).[2][4][6] Compound Summary: 1-[2-(Benzyloxy)phenyl]ethan-1-one (Precursor). National Library of Medicine.[6] Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-[2-(Benzyloxy)phenyl]ethan-1-one | C15H14O2 | CID 520513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-(Benzyloxy)phenyl)ethan-1-one | 31165-67-0 [sigmaaldrich.com]
- 4. 2-(Benzyloxy)ethanol 98 622-08-2 [sigmaaldrich.com]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
